Methyl 3-methylquinoline-4-carboxylate
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Overview
Description
Methyl 3-methylquinoline-4-carboxylate is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methylquinoline-4-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or solvent-free conditions. These methods not only reduce the reaction time but also minimize the environmental impact by reducing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of methyl 3-methylquinoline-4-carboxylate, known for its wide range of applications.
2-Methylquinoline: Another quinoline derivative with similar chemical properties.
4-Hydroxyquinoline: A quinoline derivative with hydroxyl functional group, known for its biological activities.
Uniqueness
This compound is unique due to the presence of both a methyl group and a carboxylate ester group on the quinoline ring
Properties
IUPAC Name |
methyl 3-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKMOAVIKOHJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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